REACTION_CXSMILES
|
Br[CH2:2][C:3]1[CH:17]=[CH:16][C:6]2[N:7]=[C:8]([C:10]3[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=3)[O:9][C:5]=2[CH:4]=1.[C-:18]#[N:19].[Na+]>CN(C)C=O>[C:10]1([C:8]2[O:9][C:5]3[CH:4]=[C:3]([CH2:2][C:18]#[N:19])[CH:17]=[CH:16][C:6]=3[N:7]=2)[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1 |f:1.2|
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Name
|
|
Quantity
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40 g
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Type
|
reactant
|
Smiles
|
BrCC1=CC2=C(N=C(O2)C2=CC=CC=C2)C=C1
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Name
|
|
Quantity
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7.4 g
|
Type
|
reactant
|
Smiles
|
[C-]#N.[Na+]
|
Name
|
|
Quantity
|
800 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
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Details
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was heated on a steam bath for 3 hr
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Duration
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3 h
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Type
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FILTRATION
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Details
|
The mixture was filtered
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Type
|
CUSTOM
|
Details
|
the filtrate was evaporated to dryness
|
Type
|
CUSTOM
|
Details
|
The solid was recrystallised
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)C=1OC2=C(N1)C=CC(=C2)CC#N
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |